2-(Pyridin-4-yl)-1H-benzimidazole-6-carbaldehyde
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Overview
Description
2-(Pyridin-4-yl)-1H-benzo[d]imidazole-5-carbaldehyde is a heterocyclic compound that features a fused bicyclic structure combining a pyridine ring and a benzimidazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminopyridine with an aldehyde derivative under acidic conditions, followed by cyclization to form the benzimidazole ring. The reaction conditions often include the use of solvents like toluene or ethyl acetate and catalysts such as iodine or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-5-carboxylic acid.
Reduction: 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Pyridin-4-yl)-1H-benzo[d]imidazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include inhibition of key enzymes in metabolic pathways or signaling cascades .
Comparison with Similar Compounds
- 2-(Pyridin-2-yl)-1H-benzo[d]imidazole-5-carbaldehyde
- 2-(Pyridin-3-yl)-1H-benzo[d]imidazole-5-carbaldehyde
- 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carbaldehyde
Comparison: 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-5-carbaldehyde is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities to enzymes or receptors, leading to variations in its pharmacological profile .
Properties
CAS No. |
308362-19-8 |
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Molecular Formula |
C13H9N3O |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
2-pyridin-4-yl-3H-benzimidazole-5-carbaldehyde |
InChI |
InChI=1S/C13H9N3O/c17-8-9-1-2-11-12(7-9)16-13(15-11)10-3-5-14-6-4-10/h1-8H,(H,15,16) |
InChI Key |
FLSYNXUEYIOWAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C=O)NC(=N2)C3=CC=NC=C3 |
Origin of Product |
United States |
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